molecular formula C24H32N4O5S B2993091 H-D-Phe(4-Guad-Pmc)-OH CAS No. 1241679-45-7

H-D-Phe(4-Guad-Pmc)-OH

Cat. No.: B2993091
CAS No.: 1241679-45-7
M. Wt: 488.6
InChI Key: UYPUAAOTARCBMF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Phe(4-Guad-Pmc)-OH is a non-natural phenylalanine derivative characterized by a D-configuration and a para-substituted guanidino group protected by the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) moiety. While explicit data on this compound is absent in the provided evidence, its structural features can be inferred from related analogs:

  • Core structure: The phenylalanine backbone (C₉H₁₁NO₂) is modified at the para position with a guanidino group (Guad), which is sulfonylated by Pmc for stability during peptide synthesis .
  • Role of Pmc: This protecting group enhances solubility in organic solvents and prevents side reactions during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUAAOTARCBMF-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\NC3=CC=C(C=C3)C[C@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., -CH₃ in H-D-Phe(4-Me)-OH) enhance lipophilicity, favoring membrane permeability in drug candidates . Electron-withdrawing groups (e.g., -NO₂ in Fmoc-Phe(4-NO₂)-OH) increase reactivity, making the compound useful in photoaffinity labeling . Guanidino-Pmc in the target compound likely confers both steric bulk and solubility, critical for SPPS efficiency .

Protecting Group Strategies: Boc and Fmoc are standard for temporary protection during SPPS, while Pmc is specialized for guanidino groups to prevent side-chain aggregation .

Biological and Synthetic Relevance: Chlorinated derivatives (e.g., H-D-Phe(4-Cl)-OH) are prevalent in antimicrobial peptides due to enhanced stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.